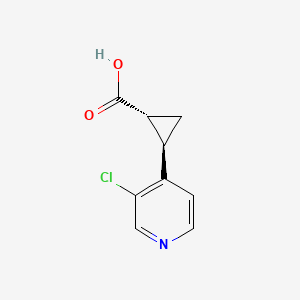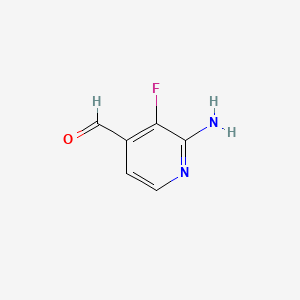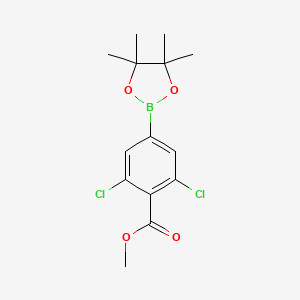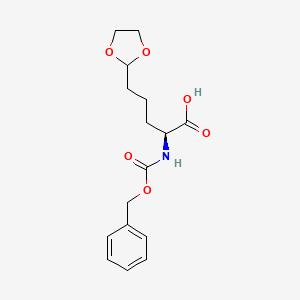
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone, also known as this compound, is a useful research compound. Its molecular formula is C6H2BrF3OS and its molecular weight is 259.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity
Researchers have synthesized various derivatives of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanone, demonstrating significant antibacterial and antifungal properties. These derivatives were tested against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans, showing very good activity. This highlights the potential of these compounds in developing new antimicrobial agents (K. Sujatha, Shilpa, R. Gani, 2019).
Optical and Electronic Properties
Another research avenue explores the optical and electronic properties of derivatives of this compound for potential applications in materials science. For instance, the synthesis of novel fluorene derivatives for use in polyfluorenes and copolymers of fluorenes demonstrates these compounds' relevance in creating materials with desirable electronic and optical characteristics (L. Li, X. Sun, Q. Wu, Yu Hu, 2011).
Molecular Synthesis and Structural Analysis
The compound and its derivatives are also central to the synthesis of complex molecules with potential applications in drug discovery and development. The synthesis of chalcone derivatives and their crystal growth into single crystals for structural analysis by X-ray diffraction indicates their utility in designing molecules with specific properties (H. Ramakantha Puranik et al., 2020).
Chemoenzymatic Synthesis
In a study on the chemoenzymatic synthesis of an Odanacatib precursor, researchers utilized a series of 1-aryl-2,2,2-trifluoroethanones, showcasing the versatility of these compounds in pharmaceutical manufacturing. The use of stereocomplementary alcohol dehydrogenases for the bioreduction of these compounds demonstrates their potential in creating enantiomerically pure pharmaceuticals (D. González-Martínez, V. Gotor, V. Gotor‐Fernández, 2019).
Nonlinear Optical (NLO) Properties
Research into the NLO properties of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one reveals the potential of these compounds in the development of new materials for optoelectronic applications. The compound's efficient charge transfer and coplanar structure suggest its utility as an NLO material, indicating the broader applicability of this compound derivatives in electronics and photonics (Ö. Tamer, D. Avcı, Y. Atalay, 2014).
Propiedades
IUPAC Name |
1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGENIRIRTKRCBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736830 |
Source


|
| Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314894-46-6 |
Source


|
| Record name | 1-(5-Bromo-3-thienyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314894-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)




![(1S)-1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B594394.png)



![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B594398.png)
![2-Chloro-4-[4-(methylsulfanyl)phenyl]benzonitrile](/img/structure/B594403.png)

